molecular formula C10H14N2O3S B1422006 Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate CAS No. 1242281-50-0

Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate

Cat. No.: B1422006
CAS No.: 1242281-50-0
M. Wt: 242.3 g/mol
InChI Key: LQIQZBFEWZQDIS-UHFFFAOYSA-N
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Description

Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a tetrahydropyrimidine derivative characterized by a methyl ester group at the propanoate chain and 3,6-dimethyl, 4-oxo, and 2-thioxo substitutions on the pyrimidine ring. While its exact biological activity remains underexplored in the provided evidence, structurally related compounds exhibit diverse pharmacological properties, including thymidine phosphorylase inhibition and anti-inflammatory effects . Its molecular formula can be inferred as C₁₀H₁₄N₂O₃S (molecular weight: 242.29 g/mol), assuming the addition of two methyl groups to the pyrimidine core compared to the analog in (C₈H₁₀N₂O₃S, 214.24 g/mol) .

Properties

IUPAC Name

methyl 3-(3,6-dimethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-7(4-5-8(13)15-3)9(14)12(2)10(16)11-6/h4-5H2,1-3H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIQZBFEWZQDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=S)N1)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities. Research findings from various studies will be summarized, and relevant data will be presented in tables for clarity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound.

  • Antibacterial Activity :
    • A study demonstrated that derivatives of tetrahydropyrimidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most effective compounds .
    • The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin .
  • Antifungal Activity :
    • The antifungal efficacy was also promising, with MIC values reported between 0.004 and 0.06 mg/mL against various fungal strains . The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • DPPH Radical Scavenging Assay :
    • Compounds derived from the tetrahydropyrimidine framework demonstrated notable scavenging activity against DPPH radicals, indicating their potential as antioxidants .
  • Reducing Power Assays :
    • The reducing power of these compounds was evaluated, showing a significant ability to reduce Fe^3+ to Fe^2+, further supporting their antioxidant capabilities .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of tetrahydropyrimidines and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their parent structures.

CompoundMIC (mg/mL)Activity Type
Compound 80.004–0.03Antibacterial
Compound 150.004–0.06Antifungal

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship highlighted that modifications at the C5 position significantly influenced both antimicrobial and antioxidant activities. For instance, introducing electron-withdrawing groups improved antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features and reported activities of the target compound with analogs from the literature:

Compound Name Substituents on Pyrimidine Ring Ester Group Molecular Weight (g/mol) Reported Activity Reference
Target Compound 3,6-Dimethyl, 4-oxo, 2-thioxo Methyl 242.29* Hypothesized antitumor potential
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl, 6-methyl, 2-oxo Methyl Thymidine phosphorylase inhibitor
Propyl 3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butanoate 1,3,6-Trimethyl, 2,4-dioxo Propyl Unknown
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-Methyl, 3-(2-methylprop-1-enyl), 4-phenyl Ethyl Unknown
[Dihydropyrimidines from ] Aryl substituents (e.g., 4-substituted phenyl) Various Varies Anti-inflammatory

*Calculated based on and added methyl groups.

Key Observations:

3,6-Dimethyl substitutions likely increase lipophilicity, improving membrane permeability but possibly reducing solubility compared to aryl-substituted analogs (e.g., ) .

Ester Group Influence :

  • Methyl esters (target compound, ) generally exhibit faster metabolic clearance than ethyl or propyl esters (), impacting bioavailability .

Synthetic Routes: The target compound may be synthesized via base-catalyzed condensation (similar to ) , while nitro or aryl-substituted analogs require specialized reagents (e.g., AgNO₃ in ) .

Pharmacological Potential

  • Antitumor Activity: Compounds with 2-thioxo and 4-oxo groups (e.g., ) show thymidine phosphorylase inhibition, a target in cancer therapy.
  • Anti-Inflammatory Activity : Aryl-substituted dihydropyrimidines () demonstrate efficacy comparable to diclofenac sodium. The target’s alkyl substituents may shift activity toward different therapeutic targets .

Physicochemical Properties

  • Solubility : The 3,6-dimethyl groups in the target compound reduce polarity compared to ’s ethoxyphenyl-substituted analog, likely decreasing aqueous solubility.
  • Metabolic Stability : Methyl esters are more prone to hydrolysis than bulkier esters (e.g., propyl in ), which may affect half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate

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